Cas no 478963-46-1 (1-(1-Methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone)

1-(1-Methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone structure
478963-46-1 structure
Product Name:1-(1-Methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone
CAS No:478963-46-1
MF:C23H25N3O
MW:359.464105367661
MDL:MFCD11977763
CID:68238
PubChem ID:45141172
Update Time:2025-05-16

1-(1-Methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone Chemical and Physical Properties

Names and Identifiers

    • 1-(1-Methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone
    • 1-propan-2-yl-4-(4-propan-2-ylphenyl)-6-(prop-2-ynylamino)quinazolin-2-one
    • 2(1H)-QUINAZOLINONE, 1-(1-METHYLETHYL)-4-[4-(1-METHYLETHYL)PHENYL]-6-(2-PROPYN-1-YLAMINO)-
    • 2(1H)-Quinazolinone,1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)
    • 6-(propargylamino)-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one
    • 1-Isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-ylamino)quinazolin-2(1H)-one
    • 2(1H)-Quinazolinone,1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-
    • BDBM50308100
    • 963M461
    • 6-(Propargylamino)-1-isopropyl-4-(4-isopropyl-phenyl)-1H-quinazolin-2-one
    • 1-isopropyl-4-(4-i
    • DTXSID30669487
    • FT-0755764
    • CHEMBL597811
    • CS-B0541
    • 1-(Propan-2-yl)-4-[4-(propan-2-yl)phenyl]-6-[(prop-2-yn-1-yl)amino]quinazolin-2(1H)-one
    • CS-14125
    • SCHEMBL13347116
    • 478963-46-1
    • AKOS037650029
    • DB-014978
    • MDL: MFCD11977763
    • Inchi: 1S/C23H25N3O/c1-6-13-24-19-11-12-21-20(14-19)22(25-23(27)26(21)16(4)5)18-9-7-17(8-10-18)15(2)3/h1,7-12,14-16,24H,13H2,2-5H3
    • InChI Key: QWJVHLKUOSQDLL-UHFFFAOYSA-N
    • SMILES: O=C1N=C(C2C=CC(=CC=2)C(C)C)C2C=C(C=CC=2N1C(C)C)NCC#C

Computed Properties

  • Exact Mass: 359.20000
  • Monoisotopic Mass: 359.2
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.7
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.08
  • Boiling Point: 534.2°C at 760 mmHg
  • Flash Point: 276.9°C
  • Refractive Index: 1.586
  • PSA: 46.92000
  • LogP: 4.88590

1-(1-Methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone Pricemore >>

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Additional information on 1-(1-Methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone

Chemical Profile of 1-(1-Methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone (CAS No. 478963-46-1)

1-(1-Methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone, identified by its Chemical Abstracts Service (CAS) number 478963-46-1, is a sophisticated organic compound belonging to the quinazolinone class. This molecule has garnered attention in the pharmaceutical and chemical research communities due to its unique structural features and potential biological activities. The presence of multiple functional groups, including an amino substituent at the 6-position and an alkyne moiety, makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural framework of this compound is characterized by a central quinazolinone core, which is a well-known scaffold in medicinal chemistry. Quinazolinones are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern in 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone introduces additional complexity and may modulate its biological effects in distinct ways compared to simpler quinazolinone derivatives.

The methyl groups at the 1-position and 4-position of the phenyl ring contribute to the steric environment of the molecule, potentially influencing its interactions with biological targets. These bulky groups can affect solubility, metabolic stability, and binding affinity, making them critical parameters in drug design. Furthermore, the 2-propyn-1-ylamino group at the 6-position introduces a reactive alkyne functionality, which can be further modified through various chemical reactions to enhance pharmacological properties or to facilitate conjugation with other therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone with greater accuracy. These tools have been instrumental in identifying potential binding interactions with enzymes and receptors involved in key biological pathways. For instance, studies suggest that quinazolinone derivatives may inhibit kinases and other enzymes implicated in cancer progression. The unique substitution pattern of this compound could make it a valuable tool for exploring novel therapeutic strategies.

The synthesis of 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone involves multi-step organic reactions, typically starting from commercially available precursors. Key steps include condensation reactions to form the quinazolinone core, followed by selective functionalization at the 4-position and 6-position. The introduction of the propargylamine group requires careful control of reaction conditions to avoid side products. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce sufficient quantities for preclinical studies.

In vitro studies have begun to elucidate the potential biological activities of CAS No. 478963-46-1. Initial experiments suggest that this compound exhibits moderate activity against certain cancer cell lines, possibly through inhibition of proliferation or induction of apoptosis. The presence of multiple aromatic rings and functional groups may contribute to its ability to interact with biological targets such as transcription factors or signaling proteins. Additionally, the alkyne functionality provides a handle for further chemical modifications, allowing researchers to fine-tune its pharmacological profile.

The impact of steric hindrance introduced by the methyl groups on the phenyl rings is another area of interest. These bulky substituents can influence how the molecule fits into binding pockets on target proteins or enzymes. By optimizing these steric features, chemists can enhance binding affinity and selectivity, reducing off-target effects. This principle is particularly relevant in drug development, where minimizing side effects is crucial for therapeutic efficacy.

Future research directions may focus on exploring analogs of 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-2(1H)-quinazolinone to identify more potent and selective inhibitors. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) could be employed to guide the development of new derivatives with improved properties. Additionally, combination therapies involving this compound with other drugs may offer synergistic effects in treating complex diseases.

The role of computational tools in predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties cannot be overstated. By leveraging molecular modeling software, researchers can assess how different substituents affect these critical parameters before conducting costly wet-lab experiments. This approach accelerates the drug discovery process by identifying promising candidates early on while minimizing failures later in development.

The versatility of CAS No. 478963-46-1 as a chemical scaffold also opens doors for applications beyond traditional pharmaceuticals. Its unique structure may find utility in materials science or as a building block for more complex molecules with specialized functions. As synthetic chemistry continues to evolve toward greater precision and efficiency, this quinazolinone derivative stands as an example of how structural innovation can lead to novel applications across multiple disciplines.

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